molecular formula C13H8N6O2 B14212090 1H-Indazole, 4-azido-6-nitro-1-phenyl- CAS No. 830320-65-5

1H-Indazole, 4-azido-6-nitro-1-phenyl-

Cat. No.: B14212090
CAS No.: 830320-65-5
M. Wt: 280.24 g/mol
InChI Key: GZNYABSUHYCAPI-UHFFFAOYSA-N
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Description

1H-Indazole, 4-azido-6-nitro-1-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of azido and nitro groups in this compound makes it particularly interesting for research in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 4-azido-6-nitro-1-phenyl- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core . The azido and nitro groups can be introduced through subsequent substitution reactions using appropriate reagents such as sodium azide and nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole, 4-azido-6-nitro-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium azide, copper catalysts, alkynes.

Major Products:

    Reduction: Formation of amino derivatives.

    Substitution: Formation of triazole derivatives.

Scientific Research Applications

1H-Indazole, 4-azido-6-nitro-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole, 4-azido-6-nitro-1-phenyl- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can bind to biological targets. The nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 1H-Indazole, 6-nitro-1-phenyl-
  • 1H-Indazole, 4-azido-1-phenyl-
  • 1H-Indazole, 4-nitro-1-phenyl-

Comparison: 1H-Indazole, 4-azido-6-nitro-1-phenyl- is unique due to the presence of both azido and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal research .

Properties

CAS No.

830320-65-5

Molecular Formula

C13H8N6O2

Molecular Weight

280.24 g/mol

IUPAC Name

4-azido-6-nitro-1-phenylindazole

InChI

InChI=1S/C13H8N6O2/c14-17-16-12-6-10(19(20)21)7-13-11(12)8-15-18(13)9-4-2-1-3-5-9/h1-8H

InChI Key

GZNYABSUHYCAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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